molecular formula C24H22N2O3 B4049019 2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione

2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B4049019
M. Wt: 386.4 g/mol
InChI Key: IKHRYYSIHDKBJY-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as isoquinolines . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes . Another method involves a regioselective epoxide ring opening and a late-stage Pictet–Spengler reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. 3D-QSAR studies have been performed on a dataset of 48 compounds to explore the relationship between the structures of substituted isoquinoline-1,3-(2H,4H)-diones and their inhibition of CDK4 .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, an iodine-catalyzed multiple C–H bond functionalization of isoquinolines with methylarenes has been reported . Additionally, the first direct C(sp3)−H bond sulfonylation and sulfuration reactions of isoquinoline-1,3-(2H,4H)-diones have been developed under transition-metal-free conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Fluorescent Ligands : A study reported the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which displayed high 5-HT(1A) receptor affinity and good fluorescence properties. One compound combined very high 5-HT(1A) receptor affinity with high fluorescence emission in CHCl(3) and negligible emission in aqueous solution, suggesting potential applications in receptor visualization and analysis (Lacivita et al., 2009).

Structural Analysis

  • X-ray Analysis of Isomeric Compounds : Research detailed the one-step ring closure reaction synthesis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one and their structure characterization, indicating the importance of structural analysis in understanding compound properties and interactions (Lu & He, 2012).

Photophysical Properties

  • Synthesis and Absorption Properties of Fluorophores : A study synthesized novel benzo[de]isoquinoline-1,3-dione yellow-green emitting fluorophores, demonstrating their superior photostability and potential applications in materials science, particularly in creating stable fluorescent dyes and materials (Bojinov & Panova, 2007).

Biological Applications

  • Antibacterial and Antifungal Activity : A new series of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives was evaluated for antibacterial and antifungal activities, suggesting the potential of such compounds in drug development and the study of microbial resistance (Sirgamalla & Boda, 2019).

Molecular Docking and Evaluation

  • Molecular Docking Studies : Research focused on the synthesis, characterization, molecular docking, and biological evaluation of novel compounds, including those related to 1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting their potential in the discovery of new therapeutic agents through computational biology and chemistry (Sirgamalla & Boda, 2019).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and related compounds. This could include investigating their potential uses in treating various diseases, as well as further studies on their synthesis and chemical properties .

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-17-8-5-7-16(15-17)26-23(27)19-10-6-9-18-21(25-13-3-2-4-14-25)12-11-20(22(18)19)24(26)28/h5-12,15H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHRYYSIHDKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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